2-Ethoxy-4-(n,n-diisopropyl)aminopyridine
Overview
Description
2-Ethoxy-4-(n,n-diisopropyl)aminopyridine is a chemical compound with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol . It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a diisopropylamino group at the 4-position of the pyridine ring . This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine typically involves the reaction of 2-ethoxypyridine with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and maintain the reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(n,n-diisopropyl)aminopyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-Ethoxy-4-(n,n-diisopropyl)aminopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ethoxy and diisopropylamino groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine: Lacks the diisopropylamino group, making it less sterically hindered and potentially less selective in its interactions.
4-(n,n-Diisopropyl)aminopyridine: Lacks the ethoxy group, which may affect its solubility and reactivity.
Uniqueness
2-Ethoxy-4-(n,n-diisopropyl)aminopyridine is unique due to the combination of the ethoxy and diisopropylamino groups, which confer specific chemical and biological properties. This combination can enhance its reactivity and selectivity in various applications, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-ethoxy-N,N-di(propan-2-yl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-6-16-13-9-12(7-8-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKRKUOZCHSCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428453 | |
Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-23-9 | |
Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.